Thiol-PEG3-acid

概要

説明

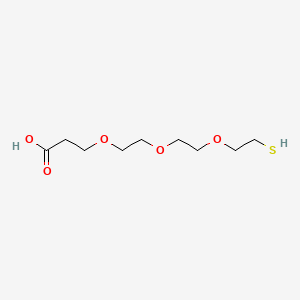

Thiol-PEG3-acid: is a compound that consists of a thiol group and a terminal carboxylic acid group connected by a polyethylene glycol (PEG) spacer. The PEG spacer enhances the solubility of the compound in aqueous media. The thiol group is reactive towards maleimide, orthopyridyl disulfide, vinylsulfone, and transition metal surfaces such as gold and silver. The terminal carboxylic acid can react with primary amine groups in the presence of activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form stable amide bonds .

準備方法

Synthetic Routes and Reaction Conditions:

Synthesis of PEG Spacer: The PEG spacer is synthesized by polymerizing ethylene oxide. The length of the PEG chain can be controlled by the amount of ethylene oxide used.

Introduction of Thiol Group: The thiol group can be introduced by reacting the PEG spacer with thiol-containing reagents such as thiourea or sodium hydrosulfide.

Introduction of Carboxylic Acid Group: The terminal carboxylic acid group can be introduced by reacting the PEG spacer with carboxylic acid-containing reagents.

Industrial Production Methods: The process is optimized to ensure high purity and yield .

化学反応の分析

Types of Reactions:

Oxidation: Thiol groups can be oxidized to form disulfides.

Reduction: Disulfides can be reduced back to thiols.

Substitution: Thiol groups can undergo nucleophilic substitution reactions with alkyl halides to form thioethers.

Common Reagents and Conditions:

Oxidation: Mild oxidants like iodine (I2) or hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Alkyl halides are used in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Disulfides: Formed from the oxidation of thiols.

Thioethers: Formed from the substitution reactions of thiols with alkyl halides

科学的研究の応用

Drug Development

Thiol-PEG3-acid is extensively used in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation. This compound acts as a linker between the ligand for the target protein and the ligand for the E3 ligase, facilitating selective degradation of disease-related proteins.

Case Study: PROTAC Synthesis

A study demonstrated the synthesis of a PROTAC using this compound as a linker, which effectively targeted and degraded an oncogenic protein in cancer cells. The results indicated a significant reduction in cell viability, showcasing the potential of this approach in cancer therapy .

Bioconjugation Techniques

This compound is crucial in bioconjugation strategies, particularly in the modification of oligonucleotides and peptides. Its thiol group allows for specific conjugation to maleimide-modified oligonucleotides, enhancing their delivery and therapeutic efficacy.

Case Study: Oligonucleotide Conjugation

In research focused on enhancing oligonucleotide delivery, this compound was conjugated to various thiol-bearing molecules. The study reported high conversion rates and successful delivery of modified oligonucleotides to target cells, improving their therapeutic potential .

Nanotechnology Applications

This compound plays a vital role in nanotechnology, particularly in the development of drug delivery systems and nanomaterials. Its ability to create stable linkages with nanoparticles enhances their biocompatibility and targeting capabilities.

Case Study: Nanoparticle Functionalization

Research involving gold nanoparticles functionalized with this compound demonstrated improved stability and targeted delivery of anticancer drugs. The study highlighted that these modified nanoparticles exhibited enhanced cellular uptake and therapeutic efficacy compared to non-modified controls .

Medical Research Applications

In medical research, this compound is utilized for creating functional coatings on biomaterials and drug carriers. This application is particularly important for improving the interaction between drugs and biological systems.

Example: Coating Biomaterials

A study explored the use of this compound to coat implantable devices, which resulted in reduced immune response and improved integration with surrounding tissues. This application underscores its potential in regenerative medicine .

作用機序

Thiol-PEG3-acid exerts its effects through the formation of stable covalent bonds with target molecules. The thiol group reacts with electrophilic groups such as maleimide, orthopyridyl disulfide, and vinylsulfone to form thioether bonds. The carboxylic acid group reacts with primary amines to form amide bonds. These reactions result in the modification of the target molecules, enhancing their solubility, stability, and functionality .

類似化合物との比較

Thiol-PEG4-acid: Similar to Thiol-PEG3-acid but with a longer PEG spacer.

Thiol-PEG2-acid: Similar to this compound but with a shorter PEG spacer.

Thiol-PEG3-amine: Similar to this compound but with an amine group instead of a carboxylic acid group.

Uniqueness: this compound is unique due to its balanced PEG spacer length, which provides optimal solubility and reactivity. The combination of thiol and carboxylic acid groups allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial applications .

生物活性

Thiol-PEG3-acid is a bifunctional compound that plays a significant role in the field of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This article explores its biological activity, structural characteristics, synthesis methods, and applications in various research domains.

Structural Characteristics

This compound is characterized by its unique structure, which includes:

- Molecular Formula : C₉H₁₈O₅S

- Molecular Weight : Approximately 238.3 g/mol

- Functional Groups : It contains a thiol group (-SH) and a terminal carboxylic acid (-COOH), which are crucial for its reactivity and conjugation capabilities.

The polyethylene glycol (PEG) backbone enhances the compound's solubility and flexibility, making it suitable for various biological applications. The hydrophilic nature of PEG improves the circulation time of conjugates in biological systems, thus enhancing their therapeutic potential.

This compound functions primarily as a linker in PROTAC molecules. PROTACs are designed to target specific proteins for degradation via the ubiquitin-proteasome system (UPS). The compound's ability to form stable conjugates with proteins and other biomolecules is vital for:

- Enhancing the delivery of therapeutic agents.

- Improving the pharmacokinetic properties of drugs.

- Facilitating selective labeling in diagnostic assays .

Biological Activity and Applications

This compound exhibits significant biological activity due to its reactivity with thiol-bearing molecules. Its applications include:

- Drug Delivery Systems : By conjugating drugs to proteins or antibodies, this compound enhances the specificity and efficacy of treatments.

- Diagnostic Assays : The compound is used to label biomolecules for imaging and detection purposes.

- Gene Therapy : It aids in the delivery of oligonucleotides by improving their stability and cellular uptake .

Case Studies

- Oligonucleotide Conjugation : In a study involving the conjugation of oligonucleotides with thiol-bearing compounds, this compound was successfully used to enhance the delivery and therapeutic potential of these oligonucleotides. The reaction conditions allowed for high conversion rates, demonstrating its effectiveness in bioconjugation methodologies .

- PROTAC Development : Research has shown that incorporating this compound into PROTAC designs significantly improves their ability to degrade target proteins selectively. This was evidenced by enhanced cellular uptake and prolonged action in biological systems, making it a valuable tool in targeted therapy development .

Comparative Analysis

To better understand this compound's unique properties, here is a comparison with similar compounds:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Thiol-PEG3-acetic acid | Thiol, Carboxylic Acid | Used as a linker for PROTACs similar to this compound but with an acetic acid moiety. |

| Hydroxy-PEG3-thiol | Thiol, Hydroxyl | Contains an additional hydroxyl group for different reactivity patterns. |

| Amino-PEG3-thiol | Thiol, Amine | Facilitates different conjugation strategies due to amino reactivity. |

Synthesis Methods

This compound can be synthesized through various methods that typically involve:

- Direct Reaction : Combining thiol-containing PEG derivatives with carboxylic acids under controlled conditions.

- Coupling Agents : Utilizing agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation during synthesis.

These methods allow for customization based on the desired application and functionalization needs .

特性

IUPAC Name |

3-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O5S/c10-9(11)1-2-12-3-4-13-5-6-14-7-8-15/h15H,1-8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTXXNAQBWZFHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。